tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]carbamate
Description
tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]carbamate is a boronic ester-containing compound widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules, particularly in pharmaceutical intermediates. Its structure features a tetrahydronaphthalene core substituted with a pinacol boronate ester and a tert-butyl carbamate group, which enhances stability and reactivity in catalytic processes . The compound is synthesized via palladium-catalyzed borylation, typically using Pd(dppf)Cl₂·DCM and KOAc as a base, achieving yields of ~70–75% under optimized conditions .
Properties
Molecular Formula |
C21H32BNO4 |
|---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]carbamate |
InChI |
InChI=1S/C21H32BNO4/c1-19(2,3)25-18(24)23-17-11-9-14-12-16(10-8-15(14)13-17)22-26-20(4,5)21(6,7)27-22/h8,10,12,17H,9,11,13H2,1-7H3,(H,23,24) |
InChI Key |
KBEVOGLZFVQKOZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CC(CC3)NC(=O)OC(C)(C)C)C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a boronic ester derivative under controlled conditions. The reaction is often catalyzed by palladium acetate and requires a base such as sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Common Reagents and Conditions
Palladium Acetate: Used as a catalyst in cross-coupling reactions.
Sodium Acetate: Acts as a base in many reactions involving this compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura reactions, the product is typically a biaryl compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its boronic ester group makes it valuable in cross-coupling reactions, which are essential in organic synthesis.
Biology and Medicine
In biological and medical research, this compound can be used to develop new pharmaceuticals. Its unique structure allows it to interact with various biological targets, potentially leading to the discovery of new drugs.
Industry
In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and other high-performance materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]carbamate involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes .
Comparison with Similar Compounds
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate (CAS 1191063-31-6)
- Structure : Replaces the tetrahydronaphthalene core with a phenethyl group.
- Reactivity: Exhibits lower steric hindrance compared to the tetrahydronaphthalene derivative, enabling faster cross-coupling with aryl halides.
- Synthesis : Achieved via similar Pd-catalyzed borylation but requires milder temperatures (80°C vs. 100°C for the target compound) .
tert-Butyl N-methyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate (C₁₇H₂₇BN₂O₄)
- Structure : Incorporates a pyridine ring instead of tetrahydronaphthalene.
- Electronic Properties : The pyridinyl group enhances electron-withdrawing effects, increasing oxidative stability but reducing nucleophilic reactivity in coupling reactions .
- Applications : Preferred in drug discovery for its improved solubility in polar solvents .
Aliphatic and Cyclic Boronate Esters
tert-Butyl N-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate (CAS 2382719-64-2)
- Structure : Features a cyclopropane ring fused to the boronate ester.
- Reactivity : The strained cyclopropane ring increases susceptibility to ring-opening reactions, limiting utility in high-temperature coupling but enabling unique stereochemical outcomes .
- Pharmacological Relevance : Used in constrained peptidomimetics due to its rigid backbone .
tert-butyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl]carbamate (CAS 1202794-01-1)
- Structure : Contains an allyl group adjacent to the boronate ester.
- Reactivity : The conjugated double bond facilitates Heck-type couplings, diverging from traditional Suzuki-Miyaura pathways .
- Yield : Reported at 65–70%, slightly lower than the target compound’s 72.6% .
Comparative Data Table
Key Research Findings
- Synthetic Efficiency : Microwave-assisted synthesis (e.g., 100°C for 2 hours) improves yields for the target compound (72.6%) compared to traditional methods (65–70%) .
- Steric Effects : The tetrahydronaphthalene core in the target compound provides superior steric protection to the boronate ester, reducing undesired side reactions in couplings .
- Thermal Stability : Pyridinyl derivatives (e.g., C₁₇H₂₇BN₂O₄) exhibit higher thermal stability (decomposition >200°C) than aliphatic analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
